1-(bromomethyl)-1-fluorocyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-fluorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c6-4-5(7)2-1-3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODLGVTEHWUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462885-72-8 | |
| Record name | 1-(bromomethyl)-1-fluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromomethyl 1 Fluorocyclobutane and Its Derivatives
Direct Halogenation Strategies for Cyclobutane (B1203170) Precursors
Direct halogenation of cyclobutane precursors represents a straightforward approach to introduce bromine and fluorine atoms. These methods often involve the transformation of readily available functional groups on a pre-existing cyclobutane ring. For instance, the conversion of a cyclobutanol (B46151) to the corresponding bromide and fluoride (B91410) can be achieved through sequential or one-pot procedures. While specific examples for the direct dual halogenation of a cyclobutane to yield 1-(bromomethyl)-1-fluorocyclobutane are not extensively detailed in readily available literature, analogous transformations on similar substrates provide a basis for this strategy. The synthesis of bromomethylcyclobutane, for example, has been achieved from cyclopropyl (B3062369) carbinol and hydrobromic acid, which after purification steps to remove byproducts, yields the desired bromomethylcyclobutane. google.com This indicates that precursors with a hydroxymethyl group on a cyclobutane ring could be a viable starting point for subsequent fluorination.
Organometallic Approaches in Bromomethylation and Fluorination
Organometallic reagents play a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, organometallic species could be employed to introduce either the bromomethyl or the fluoro moiety. For instance, a cyclobutanone (B123998) derivative could be reacted with a bromomethyl-organometallic reagent, followed by deoxyfluorination of the resulting tertiary alcohol. Alternatively, an organometallic cyclobutane species could react with an electrophilic source of "CH2Br" or fluorine. The versatility of organometallic chemistry allows for a modular approach to constructing the target molecule with high control over the substitution pattern.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the displacement of a leaving group by a fluoride anion. ucla.edu This strategy is particularly relevant for the synthesis of this compound, where a suitable precursor bearing a leaving group at the 1-position can be converted to the final product.
Utilization of Fluoride Anion Sources
A variety of fluoride anion sources are available for nucleophilic fluorination, each with its own reactivity profile and handling requirements. tcichemicals.com Common sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with crown ethers or phase-transfer catalysts to enhance their solubility and nucleophilicity. cas.cn Tetrabutylammonium fluoride (TBAF) is another widely used reagent, although its basicity can sometimes lead to elimination side reactions. nih.gov The choice of fluoride source is critical and often depends on the substrate and the reaction conditions. For the synthesis of this compound, a precursor such as 1-(bromomethyl)-1-hydroxycyclobutane or a derivative with a better leaving group (e.g., a sulfonate ester) would be required. The reaction would proceed via an SN2 or S_N_1 mechanism, depending on the substrate and conditions.
| Fluoride Source | Common Activator/Solvent | Key Characteristics |
| Potassium Fluoride (KF) | Crown Ethers, Ionic Liquids | Inexpensive, requires activation |
| Cesium Fluoride (CsF) | Aprotic Polar Solvents (e.g., DMF) | More reactive than KF, less basic |
| Tetrabutylammonium Fluoride (TBAF) | THF | Soluble in organic solvents, can be basic |
| Tetrabutylammonium Bifluoride | - | Less basic than TBAF, good for sensitive substrates |
Deoxyfluorination Reactions
Deoxyfluorination is a powerful method for converting alcohols directly into fluorides, bypassing the need to first install a leaving group. nih.govcas.cnrsc.org Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are commonly used for this transformation. wvu.edu More modern reagents like PyFluor and PhenoFluor have been developed to offer improved safety profiles and broader substrate scope. ucla.eduorganic-chemistry.org In the context of synthesizing this compound, a key intermediate would be 1-(bromomethyl)cyclobutanol. Treatment of this alcohol with a deoxyfluorinating agent would then yield the target compound. This approach is attractive due to its directness. A method for the deoxyfluorination of primary, secondary, and tertiary alcohols using a nontrigonal phosphorus triamide for base-free alcohol activation has also been reported. nih.gov
| Deoxyfluorination Reagent | Precursor Functional Group | Advantages |
| Diethylaminosulfur Trifluoride (DAST) | Alcohol | Well-established, effective for many substrates |
| Deoxo-Fluor | Alcohol | Thermally more stable than DAST |
| PyFluor | Alcohol | Stable, low-cost, minimizes elimination byproducts |
| PhenoFluor | Alcohol | Effective for a broad range of alcohols |
Strain-Release Functionalization of Bicyclobutane Scaffolds
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of functionalized cyclobutanes. researchgate.netacs.orgnih.govrsc.org The release of this strain provides a strong thermodynamic driving force for a variety of transformations, allowing for the introduction of diverse functionalities across the former bridgehead bond. researchgate.net
Hydrophosphination and Deoxyfluorination of Bicyclo[1.1.0]butanes
A notable strategy that could be adapted for the synthesis of this compound derivatives involves the functionalization of bicyclo[1.1.0]butyl alcohols. Research has demonstrated a strain-relieving deoxyfluorination of these alcohols. pitt.edu This process leads to the formation of fluorinated methylenecyclobutanes, which can be further manipulated. pitt.edu
Furthermore, the hydrophosphination of bicyclo[1.1.0]butanes has been explored, providing access to cyclobutylphosphines. pitt.edunih.govbohrium.comresearchgate.netnih.gov While not directly leading to a bromomethyl group, this methodology highlights the potential of using strained bicyclic systems to introduce functionality onto a cyclobutane ring. A hypothetical route to a this compound derivative could involve the initial functionalization of a bicyclo[1.1.0]butane to introduce a hydroxymethyl or a similar group at a bridgehead position, followed by a strain-releasing fluorination and subsequent conversion of the introduced group to a bromomethyl moiety.
Halogeno-functionalization of Bicyclo[1.1.0]butanes
The strain-release functionalization of bicyclo[1.1.0]butanes (BCBs) represents a powerful strategy for the synthesis of densely substituted cyclobutanes. d-nb.infonih.gov The high strain energy of BCBs, approximately 64 kcal/mol, facilitates the cleavage of the central C-C bond, enabling the introduction of two new substituents across the bridgehead carbons. nih.govacs.org This method allows for the creation of versatile tri- and tetrasubstituted cyclobutanes. d-nb.infonih.gov
A key approach involves the reaction of BCBs with a range of electrophiles, nucleophiles, radicals, and carbenes. nih.govacs.org For the synthesis of a 1-(halomethyl)-1-halocyclobutane structure, a difunctionalization approach is necessary. Research has shown that the merger of C-C bond scission in BCBs with ruthenium-catalyzed remote C-H functionalization can afford densely substituted cyclobutanes. d-nb.infonih.gov This strategy allows for the coupling of BCBs with heteroarenes and alkyl halides under mild conditions. d-nb.infonih.gov
Another relevant strategy involves the reaction of highly strained bicyclo[1.1.0]butyl boronate complexes with a wide array of electrophiles. This process leads to the formation of diverse 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity through the difunctionalization of the strained central C-C σ-bond. organic-chemistry.org While not a direct route to this compound, this methodology highlights the potential of using functionalized BCBs as precursors. For instance, a suitably substituted BCB could potentially undergo a ring-opening reaction with reagents that deliver a bromomethyl group and a fluorine atom to the same carbon.
Stereoselective and Enantioselective Synthetic Pathways
Achieving stereocontrol in the synthesis of polysubstituted cyclobutanes is a significant challenge. Methodologies that allow for both diastereoselective and enantioselective synthesis are highly sought after.
Diastereoselective Control in Cyclobutane Formation
Diastereoselective control is crucial when creating multiple stereocenters on the cyclobutane ring. One general strategy for the diastereoselective synthesis of cyclobutanes with four different substituents involves a sequence of transition metal-catalyzed reactions. nih.gov This can include a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed addition reaction. nih.gov
Another approach to achieve diastereoselectivity is through the functionalization of pre-existing cyclobutane scaffolds. For example, the desymmetrization of 3-substituted cyclobutanones using an organocatalyzed aldol (B89426) reaction can yield 2,3-functionalized cyclobutanones with excellent diastereoselectivity. mdpi.com
A contractive synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry has also been reported to proceed stereospecifically. nih.govntu.ac.uk This radical-mediated process allows for the stereoselective formation of complex cyclobutanes, including spirocyclic systems. nih.govntu.ac.uk
The following table summarizes a diastereoselective synthesis of polysubstituted bicyclobutanes, which are precursors to functionalized cyclobutanes.
Table 1: Diastereoselective Synthesis of Polysubstituted Bicyclobutanes
| Starting Material | Reaction | Product | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| Cyclopropenyl carbinols | Copper-catalyzed carbomagnesiation followed by cyclization | Polysubstituted bicyclobutanes | Excellent | High |
Data sourced from a study on the synthesis of stereodefined polysubstituted bicyclo[1.1.0]butanes. nih.govacs.org
Enantioselective Approaches to Substituted Cyclobutanes
The development of enantioselective methods provides access to chiral, non-racemic cyclobutane derivatives. A notable strategy involves a three-component process starting with the Rh₂(S-NTTL)₄-catalyzed reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates to form enantiomerically enriched bicyclobutanes. nih.govacs.org These intermediates can then undergo a copper-catalyzed homoconjugate addition and enolate trapping sequence to produce densely functionalized cyclobutanes with high diastereoselectivity and enantioselectivity. nih.govacs.org
The enantioselective synthesis of 2-substituted cyclobutanones can be achieved through the rearrangement of α-hydroxycyclopropylcarbinols, which are prepared by the titanium-mediated cyclopropanation of α-hydroxy esters. acs.orgnih.gov Organocatalysis has also emerged as a powerful tool. For instance, chiral chinchona-based squaramide catalysts have been used for the enantioselective sulfa-Michael addition to cyclobutenes, yielding thio-substituted cyclobutanes with high enantiomeric ratios. rsc.org
The functionalization of prochiral cyclobutanones represents another key enantioselective strategy. thieme-connect.com The use of chiral lithium amides can effect the enantioselective deprotonation of 3-substituted cyclobutanones to generate chiral silyl (B83357) enol ethers with high enantiomeric excess. thieme-connect.com
Table 2: Enantioselective Bicyclobutanation/Homoconjugate Addition
| Diazo-ester | Grignard Reagent | Electrophile | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| 1a | PhMgBr | - | 80 | 95 |
| 1a | MeMgCl | - | 82 | 95 |
| 1a | EtMgCl | - | 75 | 95 |
| 1a | MeMgCl | Allyl iodide | 71 | 95 |
This table highlights a one-flask, two-catalyst procedure for the three-component preparation of enantiomerically enriched cyclobutanes. nih.gov
Cross-Coupling Reactions in Cyclobutane Functionalization
Cross-coupling reactions are indispensable for the late-stage functionalization of the cyclobutane core. Palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides provides access to a variety of products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org
A significant advancement is the use of C-H functionalization logic. acs.org Auxiliary-guided, palladium-catalyzed C-H arylation and vinylation of cyclobutyl carboxylic amides allows for the direct installation of substituents onto the cyclobutane ring. nih.govacs.org This approach has been successfully applied to the synthesis of natural products containing a cyclobutane motif. nih.gov The scope of coupling partners is broad, including electron-rich arenes and N-tosylated indoles. nih.govacs.org
The Suzuki-Miyaura coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides is another effective method for creating carbon-carbon bonds at the cyclobutane ring. organic-chemistry.org
Table 3: Scope of Coupling Partners for Cyclobutane C-H Functionalization
| Cyclobutane Substrate | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| Cyclobutane-28 | Iodobenzene | Pd(OAc)₂ | - |
| Cyclobutane-28 | 3,4,5-Trimethoxyiodobenzene | Pd(OAc)₂ | 98 |
| Cyclobutane-28 | 3,4-Dimethoxyiodobenzene | Pd(OAc)₂ | 96 |
| Cyclobutane-28 | 1-Iodo-2-N-tosylindole | Pd(OAc)₂ | 92 |
| Cyclobutane-28 | Iodostyrene | Pd(OAc)₂, LiCl | 77 |
This table demonstrates the versatility of palladium-catalyzed C-H functionalization on a cyclobutane scaffold. nih.gov
Electrochemical Synthesis Approaches to Cyclobutane Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of cyclobutane rings. nih.gov Anodic oxidation of olefins can generate alkene radical cations, which can then participate in [2+2] cycloadditions with styrene (B11656) derivatives to produce cyclobutanes. nih.gov These reactions are often metal- and catalyst-free, scalable, and tolerate a range of functional groups. nih.gov
An electrochemical oxidative enolate cyclization has been developed for the synthesis of a tetrasubstituted cyclobutane. thieme-connect.com This method was successfully scaled up using a continuous-flow system. thieme-connect.com The use of flow chemistry can overcome common challenges associated with scaling up electrochemical transformations, such as poor mass and heat transfer. thieme-connect.comresearchgate.net
Multigram and Large-Scale Synthesis Strategies
The transition from laboratory-scale synthesis to multigram and large-scale production is a critical step for the practical application of this compound. Synthetic approaches to related 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutane building blocks have been developed that allow for their production in multigram quantities (up to 97 g). researchgate.net
For large-scale synthesis, continuous-flow systems are particularly advantageous. A scalable synthesis of a cyclobutane derivative using an electrochemical oxidative enolate cyclization was demonstrated in a continuous-flow setup, achieving a 120 g scale per run. thieme-connect.com Commercial suppliers also indicate the availability of this compound and the capability for large-scale manufacturing, suggesting that viable multigram and kilogram-scale synthetic routes have been established. bldpharm.combldpharm.com
Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 1 Fluorocyclobutane
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The bromomethyl group in 1-(bromomethyl)-1-fluorocyclobutane is the primary site for nucleophilic substitution reactions. The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles. These reactions typically proceed through an SN2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced in a single, concerted step. youtube.comlibretexts.org
The rate of these SN2 reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. youtube.com Stronger nucleophiles, such as those with a negative charge (e.g., hydroxide, alkoxides), generally lead to faster reaction rates compared to neutral nucleophiles like water. youtube.com The reaction is also dependent on the concentration of both the substrate and the nucleophile, which is characteristic of a second-order kinetic profile. youtube.com
The stereochemistry of SN2 reactions on chiral substrates typically results in an inversion of configuration at the reaction center. libretexts.org While this compound itself is not chiral, if the substitution were to occur at a chiral center, this inversion would be a key mechanistic feature.
It is important to note that bromide is a better leaving group than fluoride (B91410). This is due to the greater stability of the bromide anion compared to the fluoride anion, making the C-Br bond more readily cleaved during nucleophilic attack. pearson.com
| Nucleophile | Product | Reaction Type |
| Hydroxide (OH⁻) | 1-(hydroxymethyl)-1-fluorocyclobutane | SN2 |
| Alkoxide (RO⁻) | 1-(alkoxymethyl)-1-fluorocyclobutane | SN2 |
| Cyanide (CN⁻) | 1-(cyanomethyl)-1-fluorocyclobutane | SN2 |
| Azide (N₃⁻) | 1-(azidomethyl)-1-fluorocyclobutane | SN2 |
Elimination Pathways in Halogenated Cyclobutanes
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions. libretexts.org The most common mechanism for such reactions is the E2 (bimolecular elimination) pathway. utexas.edumasterorganicchemistry.com This process involves the concerted removal of a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group) by the base and the simultaneous departure of the bromide leaving group, leading to the formation of a double bond. utexas.edu
For an E2 reaction to occur, a specific stereochemical arrangement is typically required: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. utexas.edumasterorganicchemistry.com In the context of the cyclobutane (B1203170) ring, the feasibility of achieving this geometry can influence the reaction rate and the resulting product. The rigidity of the cyclobutane ring can make attaining the ideal anti-periplanar arrangement challenging compared to more flexible acyclic systems.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene, a phenomenon known as the Hofmann rule. libretexts.orgkhanacademy.org
The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. utexas.edumasterorganicchemistry.com The presence of the electron-withdrawing fluorine atom can influence the acidity of the β-hydrogens, potentially affecting the rate of the elimination reaction.
Intramolecular Cyclization Reactions and Ring Formation
The structure of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of bicyclic compounds. nih.govnih.govpitt.edugoogle.com These reactions can be initiated by creating a nucleophilic center within the molecule that can then attack the electrophilic carbon of the bromomethyl group.
For instance, if the molecule were modified to contain a tethered nucleophile, such as a hydroxyl or amino group at an appropriate distance, an intramolecular SN2 reaction could occur. This would result in the formation of a new ring fused to the cyclobutane ring. The success of such a cyclization depends on the length and flexibility of the tether connecting the nucleophile to the cyclobutane ring, which dictates the geometric feasibility of the ring-closing step.
The synthesis of bicyclic systems is a significant area of organic chemistry, and strained bicyclic structures like bicyclo[1.1.1]pentanes are of increasing interest in medicinal chemistry. nih.gov While direct intramolecular cyclization of this compound itself is not a primary pathway without modification, its functional groups provide handles for elaboration into precursors for such reactions. rsc.orgrsc.org
Radical Functionalization Reactions
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. This opens up pathways for radical functionalization reactions. One such reaction is atom transfer radical addition (ATRA), where a radical is generated and then adds to an unsaturated bond, such as an alkene. rsc.org
In a typical ATRA scenario involving this compound, a radical initiator (e.g., a peroxide or a photocatalyst) would be used to generate the 1-fluoro-1-(radicalomethyl)cyclobutane intermediate. pitt.edursc.org This radical could then add to an alkene, forming a new carbon-carbon bond. The resulting radical would then abstract a bromine atom from another molecule of this compound to propagate the radical chain.
Copper-catalyzed atom transfer radical cyclization is another relevant transformation, where a radical is generated and then undergoes an intramolecular cyclization onto a tethered unsaturated group. rsc.org This method is particularly useful for the formation of five-membered rings.
Ring Transformation Reactions
The strained nature of the cyclobutane ring makes it susceptible to ring transformation reactions, including both ring expansion and ring contraction. chemistrysteps.comstackexchange.com
Cyclobutane Ring Expansion Methodologies
Ring expansion of cyclobutanes can occur under conditions that generate a carbocation adjacent to the ring. chemistrysteps.commasterorganicchemistry.comyoutube.com In the case of this compound, if the bromide were to leave, a primary carbocation would be formed. However, primary carbocations are highly unstable. A more plausible scenario for ring expansion would involve a rearrangement following the formation of a carbocation on the cyclobutane ring itself, which is not directly applicable to this starting material without further modification.
A general mechanism for cyclobutane ring expansion involves the migration of one of the ring carbons to an adjacent carbocationic center, resulting in the formation of a less strained cyclopentyl cation. chemistrysteps.com This process is driven by the relief of ring strain. stackexchange.com
Cyclobutane Ring Contraction Processes
Ring contraction of a cyclobutane ring is also a possible transformation, often proceeding through a Favorskii-type rearrangement. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.comresearchgate.net The classical Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative with a smaller ring. wikipedia.orgorganic-chemistry.org
To induce a Favorskii-type rearrangement in a system derived from this compound, the bromomethyl group would first need to be converted into a suitable ketone functionality. For example, oxidation of a corresponding alcohol could yield an α-fluorocyclobutyl methyl ketone. Treatment of this hypothetical α-halo ketone with a base could then lead to the formation of a cyclopropanone (B1606653) intermediate, which would subsequently open to form a cyclopropane (B1198618) carboxylic acid derivative, thus achieving ring contraction. youtube.comyoutube.com The regiochemistry of the ring opening of the cyclopropanone intermediate is typically governed by the formation of the more stable carbanion. youtube.com
Ring Opening of Strained Carbocycles
The inherent ring strain of the cyclobutane moiety in this compound, estimated to be around 26 kcal/mol, is a key driver for its participation in ring-opening reactions. libretexts.org This strain energy can be released upon cleavage of one of the C-C bonds of the ring, providing a thermodynamic driving force for various transformations. The presence of the electronegative fluorine atom and the reactive bromomethyl group is expected to significantly influence the regioselectivity and mechanism of these ring-opening processes.
Ring-opening reactions of cyclobutanes can be initiated through various mechanisms, including thermal, photochemical, and catalyst-mediated pathways. For substituted cyclobutanes, the reaction's course is often dictated by the nature and position of the substituents. In the case of this compound, both radical and ionic pathways are plausible.
Radical-Mediated Ring Opening:
Photochemical or radical-initiated reactions could lead to the homolytic cleavage of the C-Br bond, generating a primary radical adjacent to the fluorinated quaternary center. This radical species could then trigger a ring-opening process. For instance, visible light-induced radical ring-opening reactions have been demonstrated for 1,3-disubstituted acyl bicyclobutanes, leading to the formation of functionalized cyclobutenes. rsc.org While this compound is not a bicyclobutane, the principles of radical-mediated strain release are applicable. The initial carbon-centered radical could rearrange via β-scission of a cyclobutane C-C bond, leading to an acyclic alkene. The regioselectivity of this ring opening would be influenced by the stability of the resulting radical and alkene products.
Ionic Ring Opening:
Lewis acid catalysis could promote the ring opening of this compound. The Lewis acid could coordinate to the fluorine or bromine atom, enhancing the electrophilicity of the adjacent carbon and facilitating nucleophilic attack, which could be intermolecular or intramolecular. Friedel-Crafts-type reactions have been reported for the ring-opening of cyclobutanes bearing two geminal ester groups in the presence of a Lewis acid like AlCl₃, reacting with electron-rich arenes as nucleophiles. chemistryviews.org Similarly, treatment of this compound with a Lewis acid in the presence of a suitable nucleophile could lead to the formation of a γ-functionalized product. The regioselectivity of the nucleophilic attack would likely be directed to the carbon bearing the bromomethyl group, influenced by both steric and electronic factors.
A summary of potential ring-opening reactions is presented in Table 1.
| Reaction Type | Initiator/Catalyst | Potential Intermediate | Expected Product Class |
| Radical | Light (hν), Radical Initiator | Primary radical at bromomethyl carbon | Acyclic halo-fluoro-alkenes |
| Ionic (Lewis Acid) | AlCl₃, BF₃·OEt₂, etc. | Carbocationic species | γ-Substituted halo-fluoro-alkanes |
Table 1: Potential Ring-Opening Reactions of this compound
C(sp³)–H Functionalization Strategies Applicable to Cyclobutanes
Direct functionalization of the C(sp³)–H bonds of the cyclobutane ring in this compound represents an atom-economical approach to introduce further complexity. While the C–H bonds on a cyclobutane ring are generally considered less reactive than those in acyclic systems due to their increased s-character, several catalytic systems have been developed for their functionalization. nih.gov
The presence of the fluorine atom and the bromomethyl group in this compound would likely exert a significant directing effect on any C–H functionalization reaction. The electron-withdrawing nature of the fluorine atom could deactivate the adjacent methylene (B1212753) protons, potentially favoring functionalization at the C-3 position.
Directed C–H Functionalization:
While this compound itself does not possess a classical directing group, the inherent functionality could be leveraged. For instance, in related systems, a carbonyl group attached to the cyclobutane ring has been utilized as a latent directing group for C–H functionalization. acs.org It is conceivable that under specific catalytic conditions, the bromine or fluorine atom could participate in directing the functionalization.
Non-Directed C–H Functionalization:
Rhodium-catalyzed C–H insertion reactions using diazo compounds are a powerful tool for the functionalization of unactivated C–H bonds. nih.gov The application of such a strategy to this compound could lead to the introduction of a variety of functional groups at the C-2 or C-3 positions. The regioselectivity would be a delicate balance of steric and electronic factors. The steric bulk of the bromomethyl group might disfavor functionalization at the adjacent C-2 and C-4 positions, potentially leading to a preference for the C-3 position.
A hypothetical C(sp³)–H functionalization reaction is outlined in Table 2.
| Catalyst System | Reagent | Potential Site of Functionalization | Expected Product Type |
| Rh₂(OAc)₄ | Ethyl 2-phenyldiazoacetate | C-3 position | 3-Substituted-1-(bromomethyl)-1-fluorocyclobutane |
| Pd(OAc)₂ / Ligand | Aryl Halide | C-3 position | 3-Aryl-1-(bromomethyl)-1-fluorocyclobutane |
Table 2: Hypothetical C(sp³)–H Functionalization of this compound
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(bromomethyl)-1-fluorocyclobutane, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals and to confirm the connectivity of the atoms within the molecule.
Proton (¹H) NMR Analysis for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to provide key information about the number of distinct proton environments and their neighboring atoms. The methylene (B1212753) protons of the cyclobutane (B1203170) ring would likely appear as complex multiplets due to both geminal and vicinal couplings, as well as coupling to the fluorine atom. The bromomethyl protons would be expected to show a characteristic downfield shift due to the electronegativity of the adjacent bromine atom and would likely appear as a doublet due to coupling with the fluorine atom across the quaternary carbon.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CH₂ (ring) | 2.0 - 2.8 | m | - |
| CH₂Br | 3.6 - 3.9 | d | JH-F = value |
Note: This table represents predicted values. Experimental data is required for actual values.
Carbon-¹³ (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon environments in the molecule. The spectrum is anticipated to show four distinct signals corresponding to the quaternary carbon bonded to fluorine and bromine, the bromomethyl carbon, and the two methylene carbons of the cyclobutane ring. The chemical shifts would be influenced by the electronegativity of the attached halogens, and the signals for carbons bonded to or near the fluorine atom would exhibit splitting due to carbon-fluorine coupling (JC-F).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constants (Hz) |
| C-F | 90 - 100 | d | ¹JC-F = value |
| CH₂Br | 35 - 45 | d | ²JC-F = value |
| CH₂ (ring, C2/C4) | 30 - 40 | d | ²JC-F = value |
| CH₂ (ring, C3) | 15 - 25 | t | ³JC-F = value |
Note: This table represents predicted values. Experimental data is required for actual values.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a quaternary carbon in a strained ring system. The multiplicity of the signal would be a triplet of multiplets, arising from coupling to the adjacent methylene protons of the ring and the protons of the bromomethyl group.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To definitively establish the molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would confirm the proton-proton coupling network within the cyclobutane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons (two or three bonds away), which would be crucial for confirming the assignment of the quaternary carbon and its connection to the bromomethyl group and the cyclobutane ring.
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Determination of Absolute and Relative Stereochemistry
As this compound is a chiral molecule, SC-XRD analysis of a single crystal would be invaluable. If a suitable single crystal can be grown, this technique could unambiguously determine the relative stereochemistry of the molecule. Furthermore, if the crystallization is performed using a chiral resolving agent or if the crystal belongs to a non-centrosymmetric space group, the absolute configuration of the molecule could also be determined. This would provide a definitive three-dimensional model of the compound, including the precise bond lengths of the C-F and C-Br bonds and the puckering of the cyclobutane ring. To date, no such crystallographic data has been reported for this compound.
Conformational Analysis in the Crystalline State
The conformation of a molecule, particularly a cyclic system like cyclobutane, can be significantly influenced by the constraints of a crystal lattice. X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map, from which the precise positions of the atoms can be determined.
For this compound, an X-ray crystallographic study would be invaluable. It would reveal:
Ring Puckering: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. X-ray analysis would precisely define the degree of puckering and the dihedral angles within the ring.
Substituent Orientation: The spatial orientation of the bromomethyl and fluorine substituents relative to the cyclobutane ring would be determined. This includes the bond lengths of C-Br and C-F, as well as the bond angles involving these substituents.
While extensive searches of the current scientific literature and crystallographic databases have been conducted, specific experimental X-ray crystallographic data for this compound are not publicly available at this time. The table below illustrates the type of data that would be obtained from such an analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.543 |
| b (Å) | 8.765 |
| c (Å) | 10.123 |
| β (°) | 95.67 |
| Volume (ų) | 578.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.915 |
| C-F Bond Length (Å) | 1.39 |
| C-Br Bond Length (Å) | 1.94 |
| Ring Puckering Angle (°) | 25.0 |
Note: The values in this table are hypothetical and are presented for illustrative purposes to show the parameters that would be determined from an X-ray crystallographic analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its various bonds. Key expected vibrational modes would include:
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane and bromomethyl groups are typically observed in the region of 2850-3000 cm⁻¹.
C-F Stretching: The carbon-fluorine bond is strong and polar, giving rise to a characteristic and intense absorption band, typically in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.
C-Br Stretching: The carbon-bromine bond is weaker and less polar than the C-F bond, and its stretching vibration is found at lower frequencies, usually in the range of 500-680 cm⁻¹.
CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the cyclobutane ring would appear in the 1400-1480 cm⁻¹ region.
Cyclobutane Ring Vibrations: The skeletal vibrations of the cyclobutane ring itself would produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| CH₂ Bend (scissoring) | 1400 - 1480 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Br Stretch | 500 - 680 | Medium |
Computational and Theoretical Chemistry Studies
Application of Conceptual Density Functional Theory (CDFT)
No published data available.
Until research focusing on the computational analysis of 1-(bromomethyl)-1-fluorocyclobutane is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be responsibly generated.
Reactivity Descriptors (Electrophilicity, Hardness)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. Two of the most fundamental descriptors are chemical hardness (η) and global electrophilicity (ω). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while global electrophilicity quantifies its ability to accept electrons.
For a molecule like this compound, these parameters can be estimated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) is approximated by the formula: η ≈ (ELUMO - EHOMO) / 2
Global Electrophilicity (ω) is calculated as: ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).
Table 1: Hypothetical Reactivity Descriptors for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| This compound | -11.5 | -0.8 | 5.35 | 4.12 |
| Fluorocyclobutane (B14750743) | -11.2 | -0.5 | 5.35 | 3.98 |
| Bromomethylcyclobutane | -10.9 | -1.2 | 4.85 | 3.75 |
Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of similarly structured molecules.
Orbital Interactions and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity based on the interaction between the HOMO of one reactant and the LUMO of another. In the context of this compound, the nature and energy of its frontier orbitals are critical in predicting its reaction pathways.
The LUMO of this compound is expected to be localized primarily on the carbon atom bearing the fluorine and bromomethyl groups, as well as on the antibonding σ* orbital of the C-Br bond. This localization indicates that a nucleophile would preferentially attack at this carbon center, leading to a substitution reaction where the bromide ion acts as the leaving group.
The HOMO, conversely, would likely be associated with the lone pairs of the bromine and fluorine atoms. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the strained four-membered ring is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to an acyclic analogue, thereby narrowing the gap and enhancing reactivity.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations could be employed to study several dynamic phenomena:
Conformational Dynamics: The cyclobutane (B1203170) ring is not planar and undergoes a puckering motion. MD simulations can map the energy landscape of this ring-puckering, identify the most stable conformations, and calculate the energy barriers between them. The substituents (fluorine and bromomethyl) will influence the puckering preference.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water, ethanol), one can study how solvent molecules arrange around it and how this solvation shell affects its conformation and reactivity.
Reaction Dynamics: MD simulations can model the trajectory of a reaction, such as the approach of a nucleophile and the subsequent departure of the bromide leaving group. This can provide insights into the transition state geometry and the dynamics of bond breaking and formation.
Applications of 1 Bromomethyl 1 Fluorocyclobutane in Advanced Chemical Synthesis and Materials Science
A Gateway to Complex Organic Architectures
The inherent reactivity of 1-(bromomethyl)-1-fluorocyclobutane, stemming from the presence of the bromomethyl group, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is central to its utility as a building block for intricate organic molecules.
Crafting Polyfunctionalized Systems
The introduction of the 1-fluorocyclobutane-1-yl)methyl moiety into a molecule via nucleophilic substitution on this compound is a key strategy for accessing polyfunctionalized systems. The fluorine atom and the cyclobutane (B1203170) ring impart unique conformational constraints and electronic properties to the target molecule. For instance, the reaction with a nucleophile can introduce this fluorinated four-membered ring into a larger, more complex scaffold that may already contain other functional groups. This allows for the synthesis of molecules with multiple points for further chemical modification, a crucial aspect in the development of new pharmaceuticals and agrochemicals.
A common transformation involves the displacement of the bromide ion by various nucleophiles. The following table illustrates potential transformations to introduce new functionalities:
| Nucleophile | Resulting Functional Group | Potential Application Area |
| Azide (N₃⁻) | Azidomethyl | Click chemistry, synthesis of nitrogen-containing heterocycles |
| Cyanide (CN⁻) | Cyanomethyl | Synthesis of carboxylic acids, amines, and other nitrogenous compounds |
| Thiolates (RS⁻) | Thioether | Synthesis of sulfur-containing compounds, materials science |
| Alkoxides (RO⁻) | Ether | Modification of biologically active molecules, material science |
| Carbanions (R₃C⁻) | Carbon-carbon bond formation | Construction of complex carbon skeletons |
Architecting Spirocyclic and Fused Ring Systems
Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding with biological targets. reddit.combeilstein-journals.org this compound serves as a valuable precursor for the construction of spirocyclic systems. Intramolecular reactions are a key strategy in this regard. For example, a molecule containing both a nucleophilic center and the (1-fluorocyclobutanyl)methyl group, derived from this compound, can undergo an internal cyclization to form a spirocyclic structure.
The synthesis of spirocyclic compounds often involves a multi-step sequence. A generalized approach could involve:
Functionalization: Attaching a tether containing a nucleophile to a molecule.
Substitution: Reacting the functionalized molecule with this compound.
Intramolecular Cyclization: Inducing the ring-closing reaction to form the spirocenter.
This strategy allows for the creation of a diverse range of spirocyclic compounds with the fluorocyclobutane (B14750743) moiety as one of the rings. Similarly, fused ring systems can be accessed through annulation strategies where the reactivity of the bromomethyl group is harnessed to build a new ring onto an existing molecular framework.
A Precursor for Advanced Fluorinated Materials
The presence of fluorine in this compound makes it an attractive monomer or precursor for the development of novel fluorinated materials. Fluoropolymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.comalijamieson.co.uk
Pioneering Fluorinated Polymers
This compound can be utilized in the synthesis of fluorinated polymers through various polymerization techniques. The reactive bromomethyl handle allows for its incorporation into polymer chains. For instance, it could be converted to a polymerizable group, such as a vinyl or acrylate (B77674) functionality, and then copolymerized with other monomers to create polymers with tailored properties.
The incorporation of the 1-fluoro-1-(methyl)cyclobutane unit into a polymer backbone or as a pendant group can significantly influence the material's characteristics. The fluorine atom can enhance thermal stability and hydrophobicity, while the cyclobutane ring can affect the polymer's rigidity and glass transition temperature.
Engineering Materials with Tailored Properties
The unique properties of the 1-fluorocyclobutane moiety can be leveraged to engineer materials with specific performance characteristics.
Adhesion: The polarity of the C-F bond can influence the surface energy and adhesive properties of a material.
Creep Resistance: The rigid cyclobutane ring can enhance the dimensional stability and reduce the tendency of a material to deform under a constant load over time (creep).
By strategically incorporating this compound into material design, scientists can fine-tune these properties to meet the demands of specific applications, from high-performance coatings to advanced composites.
A Key Player in Modular Synthetic Platforms
The concept of modular synthesis involves the assembly of complex molecules from pre-functionalized building blocks, or modules. This compound is an ideal candidate for such platforms due to its well-defined reactivity and the unique properties it imparts. In a modular approach, this compound can be considered a "fluorocyclobutane module" that can be readily connected to other molecular fragments.
This modularity allows for rapid chemical diversification. By having a library of different nucleophilic partners, a wide array of new molecules containing the 1-fluorocyclobutane-1-yl)methyl group can be synthesized efficiently. This approach is particularly valuable in drug discovery and materials science, where the ability to quickly generate and screen a large number of compounds is essential for identifying candidates with desired properties. The defined reactivity of the bromomethyl group ensures predictable and high-yielding coupling reactions, a cornerstone of successful modular synthesis.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
While methods for the synthesis of fluorinated cyclobutanes exist, the development of more efficient, scalable, and environmentally benign routes to 1-(bromomethyl)-1-fluorocyclobutane remains a critical challenge. Current synthetic strategies often involve multiple steps, hazardous reagents, and produce significant waste. Future research should focus on the following:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral this compound is a major goal. Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has shown promise for producing chiral fluorinated cyclobutane (B1203170) derivatives and could be adapted. bohrium.com
Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have been successfully employed for the stereoselective synthesis of fluorinated cyclopropanes. nih.gov Exploring biocatalytic approaches for the synthesis of fluorinated cyclobutanes could offer a highly efficient and sustainable alternative to traditional chemical methods. nih.gov
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate scalability.
Green Solvents and Reagents: Investigating the use of greener solvents and less toxic fluorinating and brominating agents is crucial for developing more sustainable synthetic protocols. The use of fluorinated solvents is sometimes required, but recent advances have shown that their use can be avoided in certain cycloaddition reactions. acs.org
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Catalyst design and optimization, substrate scope. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering and stability, substrate recognition. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. | Initial setup costs, potential for clogging. |
| Green Chemistry Approaches | Reduced environmental impact, improved safety. | Identifying effective and compatible green reagents and solvents. |
Exploration of Novel Reactivity and Catalytic Transformations
The reactivity of the C-Br bond in this compound is a key feature that can be exploited for a variety of chemical transformations. Future research should aim to explore new reactions and catalytic systems to expand its synthetic utility.
Cross-Coupling Reactions: Developing robust conditions for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions would allow for the introduction of a wide range of substituents, providing access to a diverse library of novel cyclobutane derivatives.
Photoredox Catalysis: The use of visible-light-driven photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. Gold photocatalysis has been shown to be effective in the synthesis of cyclobutane-fused indolines. acs.org
Ring-Opening and Rearrangement Reactions: Investigating controlled ring-opening and rearrangement reactions of the cyclobutane core could provide access to unique and complex acyclic and larger cyclic structures that are otherwise difficult to synthesize.
Deeper Computational Insights into Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to understand the intricate relationship between the structure of this compound and its chemical reactivity. Deeper computational studies are needed to:
Predict Reaction Outcomes: Develop accurate theoretical models to predict the regioselectivity and stereoselectivity of its reactions. This will be invaluable for designing new synthetic strategies and optimizing reaction conditions.
Elucidate Reaction Mechanisms: Perform detailed mechanistic studies to understand the transition states and intermediates involved in its various transformations. This knowledge is crucial for the rational design of new catalysts and reagents.
Analyze Conformational Preferences: The fluorine atom can significantly influence the conformational preferences of the cyclobutane ring. nih.govsigmaaldrich.com Detailed computational analysis can provide insights into how these conformational changes affect its reactivity and biological activity.
Expansion of Applications in Niche Chemical Fields
The unique properties imparted by the fluorine atom and the cyclobutane scaffold suggest that this compound could find applications in various specialized areas of chemistry.
Medicinal Chemistry: Fluorinated compounds are of great interest in drug discovery due to their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govsigmaaldrich.comnih.gov this compound can serve as a valuable building block for the synthesis of novel bioactive molecules. smolecule.com The incorporation of the ¹⁸F isotope could also enable its use in positron emission tomography (PET) imaging. nih.govsigmaaldrich.comnih.gov
Materials Science: The introduction of fluorine can alter the physical and chemical properties of materials. smolecule.com Future research could explore the incorporation of the this compound motif into polymers and other materials to create substances with unique thermal, optical, or electronic properties.
Agrochemicals: The development of new pesticides and herbicides often relies on the introduction of fluorinated moieties to enhance their efficacy and selectivity. The potential of this compound derivatives in this area warrants investigation.
Q & A
Q. Critical Parameters :
- Temperature control : Higher temperatures (>20°C) promote decomposition due to cyclobutane ring strain.
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents (e.g., hexane) reduce solubility.
Basic: How is this compound characterized structurally, and what analytical challenges arise?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The bromomethyl group (δ 3.4–3.6 ppm) and fluorinated cyclobutane protons (δ 4.1–4.3 ppm) show splitting due to coupling with fluorine (³J ~ 15 Hz) .
- ¹³C NMR : The quaternary carbon bearing Br and F appears at δ 95–100 ppm, with significant deshielding from fluorine .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 181.9 (C₅H₇BrF⁺), with fragmentation peaks at m/z 101.0 (C₅H₇F⁺) due to Br loss .
Q. Challenges :
- Volatility : Low boiling point (~120°C) complicates GC-MS analysis.
- F/Br isotope overlap : Requires high-resolution MS to distinguish ⁷⁹Br/⁸¹Br from ¹⁹F isotopes.
Advanced: How does the electronic and steric profile of this compound influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects :
- The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent bromomethyl carbon, accelerating SN₂ reactions (e.g., with amines or thiols) .
- DFT studies suggest a partial positive charge (+0.32 e) on the Br-bearing carbon, enhancing nucleophilic attack .
- Steric Effects :
- The cyclobutane ring’s strain (~110° bond angles) increases reactivity compared to cyclohexane analogs but may hinder bulky nucleophiles (e.g., tert-butoxide) .
Q. Experimental Design :
- Compare reaction rates with 1-(bromomethyl)cyclobutane (non-fluorinated) to isolate fluorine’s electronic contribution.
- Use kinetic studies (e.g., UV-Vis monitoring) in DMSO to quantify activation parameters .
Advanced: What computational approaches are used to predict the biological interactions of this compound derivatives?
Methodological Answer:
- Docking Simulations :
- Model derivatives (e.g., amine-substituted analogs) against enzyme targets (e.g., kinases) using software like AutoDock Vina. Fluorine’s electronegativity improves binding affinity via polar interactions .
- MD Simulations :
- Assess stability of protein-ligand complexes in water. The cyclobutane ring’s rigidity may reduce conformational entropy loss upon binding .
Q. Case Study :
- Derivatives of this compound show potential as covalent inhibitors of cysteine proteases, leveraging Br as a leaving group for thiol-adduct formation .
Advanced: How can conflicting data on reaction outcomes (e.g., competing elimination vs. substitution) be resolved?
Methodological Answer:
- Controlled Variables :
- Solvent : Polar solvents (DMF) favor elimination (E2), while THF promotes SN₂ .
- Base Strength : Weak bases (K₂CO₃) favor substitution; strong bases (DBU) drive elimination .
Q. Data Analysis :
- GC-MS Monitoring : Track intermediates to identify competing pathways.
- Isolation of Byproducts : Characterize elimination products (e.g., 1-fluorocyclobutene) via ¹H NMR (vinyl protons at δ 5.8–6.2 ppm) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory; avoid latex due to permeability to bromine .
- Spill Management : Neutralize with sodium thiosulfate to convert Br residues to less toxic bromide ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
